molecular formula C13H15N3O8 B3132059 Diethyl [(2,4-dinitrophenyl)amino]malonate CAS No. 36309-52-1

Diethyl [(2,4-dinitrophenyl)amino]malonate

Cat. No.: B3132059
CAS No.: 36309-52-1
M. Wt: 341.27 g/mol
InChI Key: MPHCNHFCIHRMIT-UHFFFAOYSA-N
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Description

Diethyl [(2,4-dinitrophenyl)amino]malonate is a malonate ester derivative featuring a 2,4-dinitrophenylamino substituent. This compound serves as a critical intermediate in synthesizing nitrogen-containing heterocycles, such as pyrazolo[3,4-d]pyrimidine-3-ones, via microwave-assisted reactions in ionic liquids (e.g., 1,3-dibutylimidazolium bromide) . The microwave method achieves moderate-to-high isolated yields (65–85%) within 5–8 minutes, emphasizing its efficiency and eco-friendliness compared to traditional thermal approaches . Its structural uniqueness lies in the electron-withdrawing nitro groups on the aromatic ring, which enhance reactivity in nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name

diethyl 2-(2,4-dinitroanilino)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O8/c1-3-23-12(17)11(13(18)24-4-2)14-9-6-5-8(15(19)20)7-10(9)16(21)22/h5-7,11,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHCNHFCIHRMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(2,4-dinitrophenyl)amino]malonate typically involves the reaction of diethyl malonate with 2,4-dinitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,4-dinitrophenyl)amino]malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or other strong bases.

    Reduction: Hydrogen gas with palladium on carbon.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of diethyl [(2,4-diaminophenyl)amino]malonate.

    Hydrolysis: Formation of 2,4-dinitroaniline and malonic acid derivatives.

Scientific Research Applications

Chemical Properties and Structure

Diethyl [(2,4-dinitrophenyl)amino]malonate has the molecular formula C13H15N3O8C_{13}H_{15}N_{3}O_{8} and a molecular weight of 341.27 g/mol. The compound features a malonate backbone with a 2,4-dinitrophenyl amino substituent, which enhances its chemical reactivity and versatility in synthetic applications.

Applications in Organic Synthesis

  • Synthesis of Pharmaceutical Intermediates
    • This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its ability to undergo nucleophilic substitutions makes it valuable for creating complex molecules required in drug development.
  • Amino Acid Synthesis
    • The compound is utilized in the synthesis of amino acids through various reactions, including acylation and alkylation processes. This is particularly relevant for the production of non-natural amino acids used in therapeutic applications.
  • Coumarin Derivatives
    • It acts as a precursor for synthesizing coumarin derivatives, which have applications in pharmaceuticals and as fluorescent dyes.
  • Liquid Crystal Materials
    • The structural properties of this compound allow it to be used in the development of liquid crystal materials, which are essential for electronic displays and optical devices.
  • Insect Pheromones
    • The compound has been explored for its potential use in synthesizing insect warning pheromones, contributing to pest control strategies in agriculture.

Case Studies

  • Synthesis of Barbiturates
    • This compound has been successfully employed in the synthesis of barbiturates, which are important sedative-hypnotic agents. The reaction pathway involves acylation followed by cyclization to yield the final product.
  • Development of Antibacterial Agents
    • Research has shown that derivatives synthesized from this compound exhibit antibacterial properties. These studies focus on modifying the dinitrophenyl group to enhance activity against specific bacterial strains.
  • Fluorescent Probes
    • The compound has been modified to create fluorescent probes for biological imaging. These probes leverage the unique optical properties of coumarin derivatives formed during synthesis.

Mechanism of Action

The mechanism of action of Diethyl [(2,4-dinitrophenyl)amino]malonate involves its interaction with nucleophiles and electrophiles. The nitro groups on the aromatic ring make it highly reactive towards nucleophiles, facilitating substitution reactions. Additionally, the ester groups can undergo hydrolysis, leading to the formation of carboxylic acids, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Dimethyl 2-(2,4-Dinitrophenyl)-2-methylmalonate (3a)
  • Structure : A dimethyl malonate backbone substituted with a 2,4-dinitrophenyl group and a methyl group.
  • Synthesis : Synthesized via ipso nucleophilic substitution, yielding 73% .
  • Key Difference: Lacks the amino linker but includes a methyl group, reducing steric hindrance.
Diethyl {[(4-Bromophenyl)amino]methylene}malonate
  • Structure: Contains a 4-bromophenylamino group linked via a methylene bridge.
  • Applications: Potential intermediate in agrochemicals due to bromine’s leaving-group properties .
Diethyl (2,4-Dichlorophenyl)malonate
  • Structure : Direct attachment of a 2,4-dichlorophenyl group to the malonate.
  • Molecular Weight : 305.15 g/mol .
  • Reactivity : Chlorine atoms enable further functionalization in cross-coupling reactions.
Diethyl {[(2,3,4-Trifluorophenyl)amino]methylene}malonate
  • Structure: Fluorinated phenylamino group enhances lipophilicity and bioactivity .
  • Potential Use: Fluorine’s electron-withdrawing effects may improve metabolic stability in pharmaceuticals.
Diethyl 2-(2-Methoxy-4-nitrophenyl)malonate
  • Structure : Methoxy and nitro groups on the phenyl ring.
  • Synthesis: Methoxy group introduces steric and electronic modulation compared to nitro-amino derivatives .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Synthesis Method Yield (%) Key Applications/Properties
Diethyl [(2,4-dinitrophenyl)amino]malonate 2,4-Dinitrophenylamino ~356.27 Microwave-assisted (ionic liquid) 65–85 Heterocyclic synthesis intermediate
Dimethyl 2-(2,4-dinitrophenyl)-2-methylmalonate (3a) 2,4-Dinitrophenyl, methyl 300.20* Ipso nucleophilic substitution 73 High-yield nitro-functionalization
Diethyl {[(4-bromophenyl)amino]methylene}malonate 4-Bromophenylamino 342.19 Classical condensation N/A Agrochemical intermediates
Diethyl (2,4-dichlorophenyl)malonate 2,4-Dichlorophenyl 305.15 Alkylation/esterification N/A Cross-coupling precursor
Diethyl {[(2,3,4-trifluorophenyl)amino]methylene}malonate 2,3,4-Trifluorophenylamino 317.26 Not reported N/A Bioactive fluorinated derivatives

*Calculated based on molecular formula.

Reactivity and Functional Group Influence

  • Electron-Withdrawing Groups (EWGs) : The 2,4-dinitrophenyl group in the target compound enhances electrophilicity, facilitating nucleophilic aromatic substitution (e.g., in heterocycle formation) .
  • Amino vs. Direct Attachment: Derivatives with amino linkers (e.g., target compound, bromophenylamino analog) exhibit greater conformational flexibility compared to directly attached aryl groups (e.g., dichlorophenyl malonate) .
  • Fluorinated Derivatives: Trifluorophenylamino analogs may offer enhanced bioavailability due to fluorine’s metabolic resistance, though synthesis yields and pathways remain less explored .

Spectral and Physical Properties

  • NMR/IR Characterization : All compounds are routinely characterized via $ ^1H $, $ ^{13}C $ NMR, and IR spectroscopy. For example, the target compound’s nitro groups produce distinct $ ^{13}C $ shifts near 140–150 ppm .
  • Melting Points : Fluorinated and chlorinated derivatives generally exhibit higher melting points due to increased molecular symmetry and halogen-based intermolecular forces .

Biological Activity

Diethyl [(2,4-dinitrophenyl)amino]malonate is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and potential applications in pharmacology.

Chemical Structure and Synthesis

This compound has the molecular formula C13H15N3O8C_{13}H_{15}N_{3}O_{8} and a molecular weight of 341.27 g/mol. The compound features a malonate backbone with a 2,4-dinitrophenyl group attached via an amino linkage.

The synthesis typically involves the reaction of diethyl malonate with 2,4-dinitroaniline under controlled conditions to yield the desired product. This method allows for the introduction of the dinitrophenyl moiety, which is crucial for the compound's biological activity.

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro Studies : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as linezolid and cefaclor .
  • Mechanism of Action : The antimicrobial activity may be attributed to the disruption of bacterial cell membranes and interference with protein synthesis pathways.

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in biological systems. In assays measuring DPPH radical scavenging activity, this compound exhibited notable scavenging effects, indicating its potential as an antioxidant agent .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The exact mechanisms remain under investigation but may involve modulation of signaling pathways related to cell survival and death .

Case Studies

  • Study on Antimicrobial Efficacy : A study conducted on several derivatives of this compound demonstrated enhanced antibacterial activity compared to its precursor compounds. The derivatives were tested against a panel of bacterial strains, showcasing improved potency due to structural modifications .
  • Antioxidant Evaluation : In another study focusing on antioxidant activity, this compound was subjected to various assays including ABTS and DPPH tests. Results indicated that the compound effectively neutralized free radicals in a concentration-dependent manner .
  • Antitumor Screening : A recent investigation into the antitumor effects revealed that this compound significantly inhibited the growth of specific cancer cell lines in vitro. Further analysis suggested that this effect might be linked to its ability to induce apoptosis through caspase activation .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus16 µg/mL
AntibacterialEscherichia coli32 µg/mL
AntioxidantDPPH ScavengingIC50 = 25 µg/mL
AntitumorHeLa CellsIC50 = 10 µM

Q & A

Q. What advanced chromatographic techniques are optimal for isolating this compound from complex mixtures?

  • HPLC : Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) and UV detection at 254 nm.
  • GC-MS : Employ DB-5MS columns (30 m × 0.25 mm) and electron ionization (70 eV) for fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl [(2,4-dinitrophenyl)amino]malonate
Reactant of Route 2
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Diethyl [(2,4-dinitrophenyl)amino]malonate

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